Acetophenone, 2-nitrilo-3',4',5'-trimethoxy-
Description
The compound "Acetophenone, 2-nitrilo-3',4',5'-trimethoxy-" is a substituted acetophenone derivative featuring a nitrile (-CN) group at the 2-position and three methoxy (-OCH₃) groups at the 3', 4', and 5' positions of the aromatic ring. This structural motif combines electron-withdrawing (nitrile) and electron-donating (methoxy) groups, which may confer unique physicochemical and biological properties. The nitrile group likely enhances reactivity and metabolic stability compared to hydroxyl or alkyl-substituted analogs .
Properties
IUPAC Name |
3,4,5-trimethoxybenzoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZLVOHMHLFZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208231 | |
| Record name | Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5955-75-9 | |
| Record name | 3,4,5-Trimethoxy-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxybenzoyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005955759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC58984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIMETHOXYBENZOYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV826AG52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzoyl cyanide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a cyanide source. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 3,4,5-trimethoxybenzoyl cyanide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxybenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methoxy groups to hydroxyl groups or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, amines, alcohols, DMF, acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Amines: Formed through reduction.
Hydroxylated Derivatives: Formed through oxidation.
Scientific Research Applications
Anticancer Activity
Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Chalcones : A study focused on the synthesis of chalcone derivatives, including those related to acetophenone derivatives, found that certain modifications increased their potency against cancer cells. The incorporation of the trimethoxy group was shown to enhance biological activity due to improved interaction with cellular targets such as tubulin and topoisomerases .
Synthetic Pathways
The synthesis of acetophenone, 2-nitrilo-3',4',5'-trimethoxy- can be achieved through various chemical reactions involving starting materials like trimethoxybenzaldehyde and appropriate nitriles. The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Route A | Trimethoxybenzaldehyde + Nitrile | 75% | Utilizes acid catalysis |
| Route B | Acetophenone + Cyanide source | 65% | Requires high temperature |
Polymer Chemistry
Acetophenone derivatives are also explored in polymer chemistry for their role as monomers or additives in the synthesis of novel materials:
- Thermal Stability : Polymers incorporating acetophenone derivatives exhibit enhanced thermal stability due to the presence of methoxy groups, which can stabilize the polymer backbone against degradation at elevated temperatures .
Case Study: Development of Smart Materials
A recent case study highlighted the use of acetophenone, 2-nitrilo-3',4',5'-trimethoxy- in developing smart materials that respond to environmental stimuli (e.g., temperature changes). The incorporation of this compound into polymer matrices allowed for the creation of materials with tunable properties suitable for applications in sensors and actuators .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxybenzoyl cyanide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The presence of the trimethoxybenzoyl group enhances the compound’s ability to interact with biological targets, leading to its observed bioactivity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
| Compound | Substituents | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2-CN, 3',4',5'-OCH₃ | ~2.5 | Nitrile, Methoxy |
| 3,4,5-Trimethoxy-acetophenone | 3',4',5'-OCH₃ | ~2.8 | Methoxy |
| 3,4,5-Trimethoxychalcone | α,β-unsaturated ketone | ~3.0 | Methoxy, Ketone |
Biological Activity
Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of Acetophenone, 2-nitrilo-3',4',5'-trimethoxy- can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 235.24 g/mol
The synthesis of this compound typically involves the reaction of acetophenone derivatives with nitrile reagents under specific conditions. For instance, the condensation reaction of cyanoacetylhydrazine with acetophenone derivatives has been documented, leading to the formation of various functionalized products that exhibit diverse biological activities .
Antimicrobial Properties
Acetophenone derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some related compounds indicate their effectiveness:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Acetophenone derivative A | 16 | Staphylococcus aureus |
| Acetophenone derivative B | 8 | Escherichia coli |
| Acetophenone derivative C | 0.25 | Candida albicans |
These findings suggest that modifications on the acetophenone structure can enhance its antimicrobial properties, making it a candidate for further development in pharmaceutical applications .
Anticancer Activity
Research has also highlighted the anticancer potential of acetophenone derivatives. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example:
- Compound D showed an IC value of 10 µM against HeLa cells.
- Compound E demonstrated moderate growth inhibition in MCF-7 cells with an IC of 15 µM.
These results indicate that acetophenone derivatives may serve as a basis for developing new anticancer agents .
The biological activity of acetophenone derivatives is often attributed to their ability to disrupt cellular processes. For instance, some studies suggest that these compounds inhibit tubulin assembly, which is crucial for cell division. This mechanism leads to mitotic delay and subsequent cell death in cancerous cells .
Case Studies
-
Case Study on Antimicrobial Activity :
A study investigated the antimicrobial efficacy of a series of acetophenone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives were more effective against resistant strains, suggesting their potential as alternative therapeutic agents in treating infections caused by multidrug-resistant bacteria . -
Case Study on Anticancer Effects :
Another research project focused on the effects of acetophenone derivatives on cancer cell lines. The study found that specific structural modifications significantly enhanced cytotoxicity against MCF-7 cells, providing insights into optimizing these compounds for better therapeutic outcomes .
Q & A
Q. What protocols optimize large-scale synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
